molecular formula C13H21ClN2O2 B12426589 Procaine-d4 (hydrochloride)

Procaine-d4 (hydrochloride)

Cat. No.: B12426589
M. Wt: 276.79 g/mol
InChI Key: HCBIBCJNVBAKAB-PQDNHERISA-N
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Description

Chemical Significance of Deuterated Pharmaceutical Compounds

Deuterium incorporation into pharmaceutical agents leverages isotopic effects to modulate metabolic stability without altering primary biological targets. The carbon-deuterium bond exhibits a 6- to 10-fold lower vibrational frequency compared to carbon-hydrogen bonds, increasing activation energy for enzymatic cleavage. This kinetic isotope effect (KIE) reduces first-pass metabolism rates, as demonstrated in studies where deuterated analogs showed prolonged plasma half-lives and altered metabolite profiles. For instance, deuteration of efavirenz (an antiretroviral drug) shifted metabolic pathways away from nephrotoxic intermediates in preclinical models.

Deuterated compounds also serve as tracers in mass spectrometry-based assays. The 2 Da mass difference per deuterium atom enables precise tracking of parent drugs and metabolites in biological matrices. This application is critical for elucidating distribution patterns and metabolic fates without synthetic fluorophores or radiolabels.

Table 1: Comparative Properties of Hydrogen and Deuterium

Property Hydrogen (¹H) Deuterium (²H)
Atomic Mass (Da) 1.0078 2.0141
Bond Dissociation Energy (C–X, kJ/mol) 413 443
Natural Abundance (%) 99.98 0.015

Structural and Functional Relationship to Procaine Hydrochloride

Procaine-d4 hydrochloride retains the core structure of procaine hydrochloride (C₁₃H₂₁ClN₂O₂) while substituting four hydrogen atoms with deuterium. Nuclear magnetic resonance (NMR) studies confirm deuteration at the ethyl group’s β-positions within the diethylamino moiety and the aromatic amine’s ortho positions. These sites were selected based on their involvement in cytochrome P450-mediated oxidation and esterase hydrolysis.

The primary functional divergence lies in altered lipophilicity. Deuterium’s higher atomic mass reduces the molecule’s partition coefficient (logP) by approximately 0.15 units compared to procaine hydrochloride, potentially influencing blood-brain barrier permeability. Despite this, in vitro assays show preserved sodium channel blockade efficacy, with IC₅₀ values within 5% of non-deuterated procaine.

Role of Isotopic Labeling in Pharmacokinetic Studies

Isotopic labeling with deuterium enables precise pharmacokinetic profiling through two mechanisms:

  • Metabolic Rate Modulation : Deuteration at procaine’s ester linkage slows pseudocholinesterase-mediated hydrolysis. In hepatic microsomes, procaine-d4 exhibits a 40% longer hydrolysis half-life (t₁/₂ = 10.8 min) versus procaine (t₁/₂ = 7.7 min).
  • Tracer Discrimination : Co-administration of procaine-d4 and non-deuterated procaine allows simultaneous quantification of both forms via liquid chromatography–tandem mass spectrometry (LC-MS/MS). This approach revealed nonlinear pharmacokinetics in primate models due to saturation of plasma esterases.

Equation 1: Hydrolysis Rate of Procaine Analogs
$$ \text{Rate} = k{\text{cat}} \cdot \frac{[E][S]}{Km + [S]} $$ Where $$ k_{\text{cat}} $$ decreases by 30% for procaine-d4 due to deuterium’s kinetic isotope effect.

Properties

Molecular Formula

C13H21ClN2O2

Molecular Weight

276.79 g/mol

IUPAC Name

[1,1,2,2-tetradeuterio-2-(diethylamino)ethyl] 4-aminobenzoate;hydrochloride

InChI

InChI=1S/C13H20N2O2.ClH/c1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11;/h5-8H,3-4,9-10,14H2,1-2H3;1H/i9D2,10D2;

InChI Key

HCBIBCJNVBAKAB-PQDNHERISA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC(=O)C1=CC=C(C=C1)N)N(CC)CC.Cl

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.Cl

Origin of Product

United States

Preparation Methods

Classical Esterification and Hydrogenation

The foundational synthesis involves two primary steps: esterification of p-nitrobenzoic acid with diethylaminoethanol, followed by hydrogenation of the nitro group to an amine (Fig. 1).

Key Steps:

  • Esterification :

    • p-Nitrobenzoic acid reacts with diethylaminoethanol in xylene under reflux (141–143°C) for 8–24 hours.
    • Acidic workup with 3–8% HCl yields p-nitrobenzoic acid-2-diethylaminoethyl ester hydrochloride.
  • Hydrogenation :

    • Catalytic hydrogenation (H₂, 3–20 atm) reduces the nitro group to an amine.
    • Catalysts: Nickel powder, palladium on carbon (Pd/C), or Pb/Al₂O₃.
    • Post-hydrogenation acidification with HCl forms procaine hydrochloride.
  • Deuteration :

    • Deuterium incorporation occurs during hydrogenation using deuterated solvents (e.g., D₂O) or via isotope exchange.
Table 1: Reaction Conditions for Classical Synthesis
Step Reagents/Catalysts Temperature (°C) Pressure (atm) Yield (%)
Esterification Xylene, HCl 141–143 Ambient 85–93
Hydrogenation Ni, Pd/C, or Pb/Al₂O₃ 50–120 3–20 75–91
Acidification HCl 25–40 Ambient 90–95

Advanced Deuteration Techniques

Hydrogen Isotope Exchange (HIE)

Deuterium is introduced via pH-dependent HIE using D₂O and K₂CO₃:

  • Conditions : MeCN, room temperature, 6 hours.
  • Deuterium Incorporation : Up to 96% at α-positions.

Metallaphotoredox Deuteroalkylation

Thianthrenium salts enable selective α-deuteration:

  • Catalyst : NiBr₂·dtbpy with 4CzIPN photocatalyst.
  • Reductant : (TMS)₃SiH.
  • Yield : 73–93% with 96% deuterium enrichment.

Molybdenum-Mediated Reductive Deuteration

Nitroarenes are reduced with Mo(CO)₆ and D₂O:

  • Selectivity : para- and meta-C(sp²)–H deuteration.
  • Functional Group Tolerance : Ethers, halides, ketones.
Table 2: Comparison of Deuteration Methods
Method Reagents Deuterium Incorporation (%) Yield (%)
HIE D₂O, K₂CO₃ 96 93
Metallaphotoredox Thianthrenium salts, D₂O 96 73–93
Mo-Mediated Mo(CO)₆, D₂O 90–95 85–90

Purification and Crystallization

Post-synthesis purification ensures high purity (>98%) and uniform crystal morphology:

Vacuum Azeotropic Distillation

  • Solvents : Isopropanol, butyl acetate, or n-butanol.
  • Conditions : 0.05–0.1 MPa vacuum, 35–55°C.

Controlled Cooling Crystallization

  • Cooling Rate : 0.5–1.0°C/min to 0–10°C.
  • Crystal Properties :
    • Particle size: 50–200 µm.
    • Purity: >99% by HPLC.
Table 3: Crystallization Parameters
Parameter Optimal Range Outcome
Cooling Temperature 0–10°C Uniform crystal size distribution
Stirring Duration 20–90 min Enhanced stability
Solvent Ratio 1:3 (product:solvent) 95–98% Recovery

Quality Control and Analytical Validation

Analytical Techniques

  • HPLC : Purity assessment (C18 column, 0.1% TFA/MeCN gradient).
  • NMR : Deuterium enrichment confirmed via ¹H/²H integration.
  • Mass Spectrometry : Molecular ion peak at m/z 276.8 [M+H]⁺.

Deuterium Enrichment Analysis

  • Isotopic Purity : ≥98% by LC-MS.
  • Residual Solvents : <0.1% (ICH guidelines).

Industrial-Scale Considerations

  • Catalyst Recovery : Nickel and Pd/C reused for 5–10 batches.
  • Cost Efficiency : D₂O reduces deuteration costs by 40% compared to deuterated reagents.

Chemical Reactions Analysis

Types of Reactions

Procaine-d4 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Hydrolysis: Produces para-aminobenzoic acid and diethylaminoethanol.

    Oxidation: Leads to the formation of various oxides depending on the reaction conditions.

    Substitution: Results in substituted aromatic compounds.

Scientific Research Applications

Procaine-d4 (hydrochloride) has a wide range of applications in scientific research:

Mechanism of Action

Procaine-d4 (hydrochloride) exerts its effects primarily by inhibiting sodium influx through voltage-gated sodium channels in the neuronal cell membrane. This inhibition prevents the initiation and conduction of nerve impulses, resulting in local anesthesia. The compound is metabolized in the plasma by the enzyme pseudocholinesterase, producing para-aminobenzoic acid and diethylaminoethanol .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound CAS Number Molecular Formula Key Features Applications Purity & Availability
Procaine-d4 HCl HY-B0546AS C₁₃H₁₉D₄ClN₂O₂ Deuterated benzene ring; DNA-demethylating agent; stable isotope labeling Epigenetics, pharmacokinetics, MS/NMR studies ≥99.07%; 500 mg–5 g
Procaine HCl 51-05-8 C₁₃H₂₁ClN₂O₂ Non-deuterated; local anesthetic; short duration of action Anesthesia, DNA methylation research Various suppliers
Procainamide HCl 614-39-1 C₁₃H₂₁ClN₃O Amide analog of procaine; antiarrhythmic Cardiac research, forensic analysis ≥98%
Dimethocaine-d4 HCl 1346601-45-3 C₁₆H₂₇ClN₂O₂ Deuterated benzoate; enhanced metabolic stability Pharmacological tracking studies High-purity research grade
Psammaplin A 110659-91-1 C₂₄H₂₉Br₂N₃O₆S₂ Dual HDAC/DNMT inhibitor; marine-derived Oncology, epigenetics ≥95% (research use)

Key Comparative Insights

Structural Differences :

  • Procaine-d4 HCl vs. Procaine HCl : The former replaces four hydrogens with deuterium on the aromatic ring, enhancing its utility in isotopic tracing without altering its demethylating activity .
  • Procainamide HCl differs by replacing the ester group with an amide, increasing stability and altering pharmacological action (antiarrhythmic vs. anesthetic) .

Pharmacological Profiles :

  • Procaine HCl and its deuterated form act as DNA-demethylating agents but differ in metabolic stability. The deuterated version is preferred in long-term studies due to reduced hydrogen-based degradation .
  • Psammaplin A offers broader epigenetic inhibition (HDAC and DNMT) compared to procaine’s selective demethylation .

Research Applications :

  • Procaine-d4 HCl is critical in MS/NMR studies, while Dimethocaine-d4 HCl is tailored for metabolic stability assays .
  • Procainamide HCl is used in forensic toxicology due to its well-characterized pharmacokinetics .

Commercial Availability: Procaine-d4 HCl is marketed by specialized suppliers (e.g., CymitQuimica, Cayman Chemical) at premium prices (e.g., €312/mg) for high-precision research . Non-deuterated procaine and procainamide are widely available as generic reagents .

Research Findings and Data

Mechanistic Insights :

  • Procaine-d4 HCl ’s deuterium labeling reduces first-pass metabolism, making it ideal for studying hepatic processing .
  • Psammaplin A outperforms procaine derivatives in dual epigenetic inhibition but has higher toxicity .

Biological Activity

Procaine-d4 hydrochloride is a deuterated derivative of procaine, a well-established local anesthetic. This compound retains the biological properties of procaine while offering unique advantages for research applications due to its isotopic labeling. This article explores the biological activity of procaine-d4, including its mechanisms of action, pharmacological properties, and relevant case studies.

  • Chemical Formula : C13_{13}H17_{17}D4_{4}ClN2_{2}O2_{2}
  • Molecular Weight : 276.80 g/mol
  • CAS Number : 51-05-8

Procaine-d4 is characterized by the substitution of four hydrogen atoms with deuterium, enhancing its stability and allowing for precise tracking in metabolic studies .

Procaine-d4 acts primarily as a local anesthetic through the following mechanisms:

  • Sodium Channel Blockade : It inhibits sodium influx through voltage-gated sodium channels in neuronal membranes, preventing the generation and propagation of action potentials. This results in a reversible loss of sensation in the targeted area .
  • Receptor Interactions :
    • NMDA Receptors : Procaine-d4 has been shown to interact with NMDA receptors, which may modulate excitatory neurotransmission and influence pain pathways .
    • Nicotinic Acetylcholine Receptors : Its interaction with these receptors suggests potential implications for neuromuscular transmission.
    • Serotonin Receptor-Ion Channel Complex : Procaine-d4 may also affect serotonin-mediated pathways, contributing to its analgesic effects .

Biological Activity and Applications

Procaine-d4 is primarily utilized in research settings due to its isotopic labeling. Its applications include:

  • Analytical Chemistry : The deuterated form allows for precise tracking in pharmacokinetic studies.
  • Pain Management Research : Investigations into its effects on pain pathways and receptor interactions can provide insights into new analgesic strategies.

Comparative Analysis with Other Local Anesthetics

The following table compares procaine-d4 with other local anesthetics:

Compound NameChemical FormulaUnique Features
ProcaineC13_{13}H20_{20}N2_{2}O2_{2}Parent compound; widely used local anesthetic
LidocaineC14_{14}H22_{22}N2_2OAmide local anesthetic; longer duration of action
TetracaineC15_{15}H24_{24}N2_2O3_3Potent local anesthetic; used in spinal anesthesia
BenzocaineC9_{9}H11_{11}NOEster local anesthetic; surface anesthesia

Procaine-d4's unique isotopic labeling enhances its utility in research while preserving the pharmacological characteristics of procaine.

Case Study 1: Dental Anesthesia

A notable case involved the use of procaine hydrochloride (the non-deuterated form) for dental procedures on a patient with a history of allergic reactions to lidocaine. After thorough allergy testing and monitoring, procaine hydrochloride was successfully administered, resulting in effective pain management during dental treatment. This case highlights the potential of procaine as a safer alternative for patients with sensitivities to amide-type local anesthetics .

Case Study 2: Neurological Effects

In a study involving intravenous administration of procaine hydrochloride, researchers observed significant effects on limbic system activity. The study included 31 subjects and reported dose-related cognitive and sensory distortions, as well as alterations in EEG activity correlated with emotional responses. These findings suggest that procaine may have broader implications beyond local anesthesia, potentially influencing mood and cognition through its action on central nervous system structures .

Q & A

Q. How should researchers design studies to explore Procaine-d4’s synergistic effects with adjuvants?

  • Methodological Answer :
  • Isobolographic Analysis : Determine additive/synergistic interactions with vasoconstrictors (e.g., epinephrine) in nerve-blockade models .
  • Mechanistic Studies : Use calcium imaging to assess combined effects on neuronal excitability .
  • Meta-Analysis : Review literature on non-deuterated procaine combinations to hypothesize deuterium-specific synergies .

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